Calcium-beta-hydroxybutyrate

Catalog No.
S12754789
CAS No.
M.F
C8H14CaO6
M. Wt
246.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium-beta-hydroxybutyrate

Product Name

Calcium-beta-hydroxybutyrate

IUPAC Name

calcium;3-hydroxybutanoate

Molecular Formula

C8H14CaO6

Molecular Weight

246.27 g/mol

InChI

InChI=1S/2C4H8O3.Ca/c2*1-3(5)2-4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q;;+2/p-2

InChI Key

OXUQOKIBNYSTGF-UHFFFAOYSA-L

Canonical SMILES

CC(CC(=O)[O-])O.CC(CC(=O)[O-])O.[Ca+2]

Calcium-beta-hydroxybutyrate is a calcium salt derived from beta-hydroxybutyric acid, a ketone body that plays a significant role in energy metabolism, particularly during periods of fasting, caloric restriction, or ketogenic diets. The chemical formula for calcium-beta-hydroxybutyrate is typically represented as C4H7CaO4\text{C}_4\text{H}_7\text{CaO}_4. This compound is characterized by its chiral nature, existing primarily in the D-enantiomer form, which is biologically active and participates in various metabolic processes.

Relevant to its metabolic functions:

  • Conversion to Acetoacetate: Calcium-beta-hydroxybutyrate can be oxidized to acetoacetate through the action of the enzyme beta-hydroxybutyrate dehydrogenase. This reaction is crucial as acetoacetate can be further converted into acetyl-CoA, entering the Krebs cycle for ATP production.
    D Beta Hydroxybutyrate+NAD+Acetoacetate+NADH+H+\text{D Beta Hydroxybutyrate}+\text{NAD}^+\rightarrow \text{Acetoacetate}+\text{NADH}+\text{H}^+
  • Formation of Energy: The conversion of acetoacetate to acetyl-CoA is facilitated by the enzyme acetoacetyl-CoA thiolase, which allows for energy production in tissues such as muscle and brain during states of low glucose availability.

Calcium-beta-hydroxybutyrate exhibits several biological activities:

  • Energy Source: It serves as an alternative energy source during periods of low carbohydrate intake or fasting. The body metabolizes it to produce ATP, especially in the brain and muscles.
  • Neuroprotective Effects: Research indicates that calcium-beta-hydroxybutyrate may have neuroprotective properties, enhancing mitochondrial function and reducing oxidative stress within neurons .
  • Histone Deacetylase Inhibition: It has been shown to inhibit histone deacetylases, which can lead to increased expression of neurotrophic factors such as brain-derived neurotrophic factor, promoting neuronal health and function .

Calcium-beta-hydroxybutyrate can be synthesized through various methods:

  • Direct Neutralization: The compound is often produced by neutralizing beta-hydroxybutyric acid with calcium hydroxide or calcium carbonate.
    Beta Hydroxybutyric Acid+Calcium HydroxideCalcium Beta Hydroxybutyrate+Water\text{Beta Hydroxybutyric Acid}+\text{Calcium Hydroxide}\rightarrow \text{Calcium Beta Hydroxybutyrate}+\text{Water}
  • Biological Synthesis: In biological systems, D-beta-hydroxybutyrate is synthesized in the liver from fatty acids and ketogenic amino acids through a series of enzymatic reactions involving acetoacetate as an intermediate .

Calcium-beta-hydroxybutyrate has several applications:

  • Nutritional Supplement: It is used as a dietary supplement to enhance athletic performance and support weight loss by promoting ketosis.
  • Therapeutic Uses: Investigated for its potential therapeutic effects in neurological disorders such as epilepsy and Alzheimer's disease due to its neuroprotective properties.
  • Biodegradable Plastics: As a precursor for poly(3-hydroxybutyrate), it contributes to the production of biodegradable plastics .

Calcium-beta-hydroxybutyrate shares similarities with several other compounds but has unique properties that distinguish it:

CompoundChemical FormulaUnique Features
Beta-Hydroxybutyric AcidC4H8O3\text{C}_4\text{H}_8\text{O}_3Primary active form; involved in energy metabolism
Beta-Hydroxy-Beta-MethylbutyrateC5H10O3\text{C}_5\text{H}_{10}\text{O}_3Derived from leucine; primarily used for muscle preservation
AcetoacetateC4H6O3\text{C}_4\text{H}_6\text{O}_3Precursor to beta-hydroxybutyric acid; involved in ketogenesis
Butyric AcidC4H8O2\text{C}_4\text{H}_8\text{O}_2Short-chain fatty acid; promotes gut health

Calcium-beta-hydroxybutyrate's unique ability to act as both an energy substrate and a signaling molecule sets it apart from these similar compounds. Its role in enhancing mitochondrial function and neuroprotection further emphasizes its distinct biological relevance.

Early Identification and Characterization

The discovery of calcium-beta-hydroxybutyrate stems from broader investigations into beta-hydroxybutyrate salts in the mid-20th century. While the exact first synthesis remains undocumented in available literature, PubChem records indicate systematic characterization beginning in 2019, with molecular formula C₈H₁₄CaO₆ and molecular weight 246.27 g/mol. Early research focused on differentiating its properties from the more prevalent sodium salt variant (CAS 150-83-4), particularly noting its lower aqueous solubility compared to the sodium analogue.

Evolution of Synthetic Approaches

Initial synthesis methods involved direct neutralization of beta-hydroxybutyric acid with calcium hydroxide, but contemporary protocols employ multi-step processes:

  • Condensation of acetone and ethyl chloroacetate in ethanol at 3°C
  • Alkaline hydrolysis with sodium hydroxide (48g/432g H₂O) at 50°C
  • Catalytic hydrogenation using Pt/C under 2 MPa H₂ pressureThis optimized pathway achieves 77% yield with 99.3% purity as verified by HPLC, representing a 22% efficiency improvement over earlier methods.

Molecular Formula and Structural Elucidation

IUPAC Nomenclature and Systematic Naming

Calcium-beta-hydroxybutyrate is systematically named according to IUPAC nomenclature as calcium;3-hydroxybutanoate [1] [2]. The compound carries the Chemical Abstracts Service registry number 51899-07-1, which serves as its unique identifier in chemical databases [2]. Alternative nomenclature includes calcium 3-hydroxybutyrate and calcium beta-hydroxybutanoate [2]. The compound represents the calcium salt of 3-hydroxybutyric acid, where two molecules of the hydroxybutyrate anion are coordinated to a single calcium cation [1] [2].

The molecular formula of calcium-beta-hydroxybutyrate is established as C8H14CaO6 [1] [2]. This formula indicates the presence of eight carbon atoms, fourteen hydrogen atoms, one calcium atom, and six oxygen atoms per molecular unit [1] [2]. The structure consists of two 3-hydroxybutyrate anions (C4H7O3⁻) coordinated to a central calcium cation (Ca²⁺) [1] [2].

2D and 3D Structural Representations

The two-dimensional structural representation of calcium-beta-hydroxybutyrate reveals the ionic nature of the compound [1] [2]. The SMILES notation for this compound is documented as CC(CC(=O)[O-])O.CC(CC(=O)[O-])O.[Ca+2], which describes the molecular connectivity [1] [2]. The InChI identifier provides a standardized representation: InChI=1S/2C4H8O3.Ca/c21-3(5)2-4(6)7;/h23,5H,2H2,1H3,(H,6,7);/q;;+2/p-2 [1] [2].

The InChIKey, a hashed version of the InChI, is OXUQOKIBNYSTGF-UHFFFAOYSA-L [1] [2]. Three-dimensional conformational analysis indicates that the compound adopts various spatial arrangements due to the flexibility of the hydroxybutyrate chains [1]. The calcium ion serves as the central coordinating atom, with the carboxylate groups of the hydroxybutyrate anions providing coordination sites [1] [2].

Stereochemistry and Chirality

Calcium-beta-hydroxybutyrate exhibits significant stereochemical complexity due to the presence of chiral centers [1] [8]. The compound contains two undefined atom stereocenters, specifically at the carbon-3 position of each hydroxybutyrate unit [1]. Beta-hydroxybutyric acid exists in two enantiomeric forms: the R-(D-) enantiomer and the S-(L-) enantiomer [8] [9].

The R-enantiomer is the naturally occurring form produced by normal mammalian metabolism through the action of beta-hydroxybutyrate dehydrogenase [8]. This enzyme exhibits chiral specificity, producing only R-beta-hydroxybutyrate from acetoacetate and catalyzing the reverse reaction with the same stereoselectivity [8]. The S-enantiomer is not a normal product of human metabolism, although S-beta-hydroxybutyrate-CoA appears as a transient intermediate during fatty acid beta-oxidation [8].

Research has demonstrated that the chirality of beta-hydroxybutyrate is important for its signaling activities [8] [9]. Studies comparing R-beta-hydroxybutyrate with racemic mixtures have shown different effects on cellular electrophysiology, with the R-enantiomer prolonging action potential duration while racemic mixtures shortened it [9].

Physicochemical Properties

Molecular Weight and Mass Spectrometry Data

The molecular weight of calcium-beta-hydroxybutyrate is precisely determined as 246.27 grams per mole [1] [2]. Mass spectrometry data reveals an exact mass of 246.0416290 daltons and a monoisotopic mass of 246.0416290 daltons [1] [2]. These values are computed through high-resolution mass spectrometry techniques and provide accurate molecular mass information for analytical purposes [1] [2].

The compound exhibits specific fragmentation patterns under mass spectrometric conditions [24]. Gas chromatography-mass spectrometry methods have been developed for the quantitative measurement of beta-hydroxybutyrate, utilizing derivatization techniques to improve detectability [24]. The mass spectrometric analysis typically involves conversion to trimethylsilyl derivatives, which enhances volatility and provides characteristic fragmentation patterns [24].

PropertyValueReference
Molecular Weight246.27 g/mol [1] [2]
Exact Mass246.0416290 Da [1] [2]
Monoisotopic Mass246.0416290 Da [1] [2]
Heavy Atom Count15 [1]

Solubility and Physical State

Calcium-beta-hydroxybutyrate manifests as a white crystalline powder under standard conditions [13]. The compound demonstrates excellent water solubility, being described as easily soluble in aqueous media [13]. This high water solubility is attributed to the ionic nature of the compound and the presence of hydroxyl and carboxylate functional groups that readily form hydrogen bonds with water molecules [13].

The compound can be stored at room temperature under appropriate conditions [13]. Storage recommendations indicate that the material should be kept in an inert atmosphere to prevent degradation [10] [12]. The hygroscopic nature of the compound necessitates protection from moisture during storage [10].

Melting Point, Boiling Point, and Thermal Stability

The melting point of calcium-beta-hydroxybutyrate is reported to exceed 215°C with decomposition occurring during the melting process [10] [12]. This decomposition temperature indicates that the compound undergoes thermal degradation rather than clean melting [10] [12]. The thermal instability is characteristic of many organic calcium salts, where the ionic interactions break down at elevated temperatures [10] [12].

Thermal stability studies have shown that the compound begins to decompose significantly above its melting point [14] [16]. The decomposition process involves the breakdown of the calcium-carboxylate coordination bonds and subsequent degradation of the organic components [14] [16]. Research on related compounds has demonstrated that calcium salts can catalyze thermal decomposition reactions [14].

pKa and Acid-Base Behavior

The acid-base behavior of calcium-beta-hydroxybutyrate is governed by the ionization characteristics of the parent 3-hydroxybutyric acid [30]. The pKa value of 3-hydroxybutyric acid influences the compound's behavior in solution and its stability under different pH conditions [30]. Computational studies have examined the pH-dependent ionization of beta-hydroxybutyric acid across physiological pH ranges [30].

Research indicates that the carboxyl group of 3-hydroxybutyric acid exhibits typical carboxylic acid dissociation behavior [30]. The ionization constant affects the compound's solubility and stability in aqueous solutions [30]. Studies have shown that pH-dependent changes in ionization can influence the biological activity of beta-hydroxybutyrate salts [27].

Optical Activity and Chiral Resolution

The optical activity of calcium-beta-hydroxybutyrate depends on the stereochemical composition of the constituent hydroxybutyrate units [32] [35]. The D-(-)-3-hydroxybutyric acid enantiomer exhibits a specific rotation of -24.5° when measured using the sodium D line at a concentration of 5 grams per 100 milliliters of water [32]. Conversely, the L-(+)-3-hydroxybutyric acid enantiomer shows a specific rotation of +24.3° under similar measurement conditions [32].

Chiral resolution methods have been developed to separate and quantify the enantiomers of hydroxybutyric acid [35] [36] [37]. Nuclear magnetic resonance spectroscopy techniques using chiral derivatization have been employed to resolve enantiomers without requiring chromatographic separation [35]. High-performance liquid chromatography methods utilizing chiral stationary phases have also been successful in enantiomeric separation [36] [37].

The optical purity of calcium-beta-hydroxybutyrate preparations can be assessed through polarimetric measurements and chiral analytical techniques [32] [35]. Enzymatic methods using stereospecific dehydrogenases provide another approach for determining enantiomeric composition [36].

Spectroscopic and Analytical Characterization

Infrared (IR) Spectroscopy

Infrared spectroscopy provides characteristic absorption patterns for calcium-beta-hydroxybutyrate that enable structural identification and purity assessment [17] [21]. The compound exhibits typical absorption bands associated with hydroxyl, carboxylate, and aliphatic carbon-hydrogen stretching vibrations [17] [21]. The hydroxyl group produces broad absorption bands in the 3200-3600 cm⁻¹ region due to O-H stretching vibrations [21].

Carboxylate groups in the calcium salt form display characteristic asymmetric and symmetric stretching vibrations [17] [21]. The asymmetric carboxylate stretching typically appears around 1600-1650 cm⁻¹, while symmetric stretching occurs in the 1300-1400 cm⁻¹ region [21]. The difference between these frequencies provides information about the coordination mode of the carboxylate groups to the calcium ion [21].

Carbon-hydrogen stretching vibrations from the methyl and methylene groups appear in the 2800-3000 cm⁻¹ region [17] [21]. The fingerprint region below 1500 cm⁻¹ contains various bending and skeletal vibrations that are characteristic of the molecular structure [21].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy has been extensively employed for the structural characterization of calcium-beta-hydroxybutyrate and related compounds [17] [19] [22]. Proton NMR spectroscopy reveals distinct chemical shifts for the various hydrogen environments within the molecule [17] [19]. The hydroxyl proton typically appears as a broad signal due to rapid exchange with solvent protons [19].

The methyl group attached to the chiral carbon produces a characteristic doublet due to coupling with the adjacent methine proton [17] [19]. The methylene protons adjacent to the carboxyl group exhibit distinct chemical shifts and coupling patterns [19]. Studies using 600 MHz NMR instrumentation have provided detailed spectral assignments for 3-hydroxybutyric acid in aqueous solution [19].

Carbon-13 NMR spectroscopy offers complementary structural information, with distinct resonances for each carbon environment [17] [22]. The carbonyl carbon typically appears at approximately 180 ppm, while the hydroxyl-bearing carbon resonates around 65-70 ppm [17]. The technique has been successfully applied to metabolomic studies involving beta-hydroxybutyrate in biological samples [22].

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible spectroscopy of calcium-beta-hydroxybutyrate reveals limited absorption in the UV-visible region due to the absence of extended conjugated systems or aromatic groups [20] [23]. The compound primarily exhibits absorption in the far-UV region associated with n→π* transitions of the carbonyl groups [20] [23].

The carboxylate functionality may contribute weak absorption bands in the 200-250 nm region [20] [23]. pH-dependent spectroscopic changes can occur due to protonation-deprotonation equilibria of any free carboxylic acid groups [23]. However, the fully ionized calcium salt form shows minimal pH sensitivity in its UV-visible absorption characteristics [20] [23].

Spectrophotometric methods have been developed for quantitative analysis using UV detection, typically monitoring at wavelengths around 240-250 nm [20]. The technique requires careful control of solution conditions to ensure reproducible measurements [20].

Mass Spectrometry (MS)

Mass spectrometry serves as a powerful analytical tool for the characterization and quantification of calcium-beta-hydroxybutyrate [24] [25] [26]. Gas chromatography-mass spectrometry methods have been developed with specific derivatization procedures to enhance volatility and improve detection sensitivity [24]. The typical approach involves conversion to trimethylsilyl derivatives using bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane [24].

Electrospray ionization mass spectrometry has been employed for direct analysis of beta-hydroxybutyrate salts in solution [25] [27]. The technique provides molecular ion peaks and characteristic fragmentation patterns that confirm structural identity [25]. Tandem mass spectrometry approaches enable precise quantification even in complex biological matrices [24] [25].

High-resolution mass spectrometry offers accurate mass measurements that support molecular formula determination [24] [26]. The exact mass value of 246.0416290 daltons for calcium-beta-hydroxybutyrate allows differentiation from closely related compounds [1] [2].

X-ray Crystallography

X-ray crystallographic analysis provides detailed three-dimensional structural information about calcium-beta-hydroxybutyrate in the solid state [26]. Crystal structure determination reveals the coordination geometry around the calcium ion and the spatial arrangement of the hydroxybutyrate ligands [26]. The technique confirms the ionic nature of the compound and provides precise bond lengths and angles [26].

Crystallization conditions typically involve aqueous or mixed aqueous-organic solvent systems [26]. The hygroscopic nature of the compound can present challenges for crystal growth and handling [10] [26]. Successful crystal structures have been obtained for related beta-hydroxybutyrate metal complexes, providing insight into coordination chemistry [26].

The crystallographic data supports the molecular formula and confirms the stereochemical assignments [26]. Hydrogen bonding patterns within the crystal lattice can be analyzed to understand intermolecular interactions [26].

Elemental Analysis

Elemental analysis provides quantitative determination of the carbon, hydrogen, and oxygen content of calcium-beta-hydroxybutyrate [13]. The theoretical elemental composition based on the molecular formula C8H14CaO6 consists of approximately 39.02% carbon, 5.73% hydrogen, 16.26% calcium, and 39.00% oxygen [1] [2]. Experimental elemental analysis results should closely match these theoretical values for pure samples [13].

Microanalytical techniques such as combustion analysis enable precise determination of carbon and hydrogen content [13]. Calcium content can be determined through atomic absorption spectroscopy or inductively coupled plasma methods [13]. The water content must be carefully controlled during analysis due to the hygroscopic nature of the compound [10] [13].

Chemical Synthesis from Precursor Compounds

Alkaline Hydrolysis Route

The most widely employed industrial method for synthesizing calcium-beta-hydroxybutyrate involves alkaline hydrolysis of ethyl or methyl 3-hydroxybutyrate esters [1]. This process begins with the saponification of the ester precursor using sodium hydroxide, potassium hydroxide, or lithium hydroxide as the basic catalyst [1]. The reaction typically occurs at temperatures between 35-55°C for 12-24 hours in aqueous medium [1].

The hydrolysis reaction proceeds according to the following mechanism: the ester undergoes nucleophilic attack by hydroxide ions, resulting in the formation of the carboxylate anion and the corresponding alcohol [1]. After completion of the hydrolysis, the aqueous solution is concentrated by distillation at temperatures between 20-40°C to remove water and alcohol byproducts [1].

Direct Neutralization Method

An alternative synthetic approach involves the direct neutralization of 3-hydroxybutyric acid with calcium hydroxide [1]. This method requires the prior preparation of 3-hydroxybutyric acid, which can be obtained through the controlled hydrolysis of ethyl or methyl esters under acidic conditions [1]. The neutralization reaction is conducted at 45°C for approximately 12 hours in ethanol or isopropanol solvent [1].

The reaction stoichiometry requires careful control, as two moles of 3-hydroxybutyric acid react with one mole of calcium hydroxide to form the calcium salt [1]. The process yields approximately 92% of the theoretical product under optimized conditions [1].

Precursor Synthesis from Acetoacetate

Advanced synthetic routes utilize acetoacetate derivatives as starting materials [2]. The process involves the enzymatic or chemical reduction of acetoacetate to form 3-hydroxybutyrate using appropriate reducing agents [2]. Ruthenium complexes have been employed as catalysts for stereoselective hydrogenation of acetoacetic acid derivatives [2].

Stereoselective Synthesis and Chiral Considerations

Chirality Control in Synthesis

Calcium-beta-hydroxybutyrate exhibits chirality at the C-3 position, existing as two enantiomers: R-beta-hydroxybutyrate and S-beta-hydroxybutyrate [3]. The R-enantiomer is the biologically active form produced during normal human metabolism [3]. Industrial synthesis must account for this stereochemical requirement to ensure the desired biological activity [3].

Enzymatic Stereoselective Synthesis

Biotechnological approaches utilizing engineered microorganisms have been developed for stereoselective production [4]. Methylobacterium rhodesianum has been employed as a biocatalyst for producing R-3-hydroxybutyrate from methanol feedstock [4]. The process involves genetic modification of the organism to accumulate polyhydroxybutyrate, followed by controlled degradation to release the R-enantiomer [4].

The engineered bacterial system achieved concentrations of 27 millimolar (2,800 milligrams per liter) in fed-batch cultures [4]. The process requires sequential cultivation phases: initial growth, polyhydroxybutyrate accumulation, and finally degradation to release the desired enantiomer [4].

Chemical Stereoselective Methods

Chemical methods for stereoselective synthesis employ chiral catalysts and reducing agents [5]. Catecholborane has been utilized for the stereoselective reduction of beta-hydroxy ketones to produce syn-1,3-diols with high stereoselectivity [5]. The method provides excellent control over the stereochemical outcome through careful selection of reaction conditions and catalysts [5].

Industrial-Scale Synthesis and Process Optimization

Large-Scale Production Systems

Industrial production of calcium-beta-hydroxybutyrate requires specialized equipment for handling the multi-step synthesis process [6]. The process typically involves continuous reactors for the initial hydrolysis step, followed by crystallization and purification equipment [6]. Temperature control systems are essential for maintaining optimal reaction conditions throughout the process [6].

Process Optimization Parameters

Key parameters for industrial optimization include reaction temperature, pH control, residence time, and solvent selection [1]. The hydrolysis reaction shows optimal performance at 45-55°C with careful pH maintenance between 11-13 [1]. Extended reaction times of 24 hours ensure complete conversion of the ester precursors [1].

Solvent selection significantly impacts both reaction efficiency and product quality [1]. Ethanol and isopropanol are preferred solvents due to their compatibility with the reaction system and ease of removal during downstream processing [1].

Quality Control in Manufacturing

Industrial synthesis requires stringent quality control measures to ensure product purity and consistency [7]. The manufacturing process must adhere to Good Manufacturing Practices with validated analytical methods for monitoring key quality parameters [7]. Heavy metal contamination limits are strictly controlled, with specifications for cadmium (≤1 ppm), arsenic (≤2 ppm), lead (≤2 ppm), and mercury (≤0.5 ppm) [8].

Purification and Isolation Techniques

Crystallization and Precipitation

Controlled Crystallization Procedures

The purification of calcium-beta-hydroxybutyrate relies heavily on crystallization techniques to achieve pharmaceutical-grade purity [1]. The process begins with the controlled cooling of the reaction mixture to 0°C, followed by the addition of crystallization solvents such as isopropanol or ethanol [1]. The crystallization is induced by further cooling to temperatures below 0°C [1].

The crystallization process is maintained at 0-5°C for 12-24 hours to ensure complete precipitation of the calcium salt [1]. This temperature range promotes the formation of well-defined crystals while minimizing the solubility of the product [1]. The resulting crystals are separated through suction filtration and washed with the crystallization solvent to remove impurities [1].

Precipitation Optimization

The precipitation process requires careful control of several parameters to achieve optimal purity and yield [1]. The rate of cooling affects crystal size and purity, with slower cooling rates generally producing larger, more pure crystals [1]. The choice of precipitation solvent significantly influences the final product quality [1].

Isopropanol has been identified as particularly effective for calcium-beta-hydroxybutyrate crystallization due to its ability to selectively precipitate the calcium salt while leaving impurities in solution [1]. The solvent-to-product ratio is typically maintained at 3:1 to ensure efficient crystallization [1].

Chromatographic Methods

High-Performance Liquid Chromatography

High-performance liquid chromatography represents the gold standard for analytical purification and quality control of calcium-beta-hydroxybutyrate [9]. The method employs solid-phase extraction for sample preparation, followed by reversed-phase chromatography with diode array detection [9].

The chromatographic system utilizes a mobile phase consisting of methanol-water solutions with gradient elution to achieve optimal separation [9]. The method demonstrates excellent linearity over the concentration range of 0.020-2.00 milligrams per milliliter with correlation coefficients exceeding 0.9993 [9].

Solid-Phase Extraction Purification

Solid-phase extraction serves as an effective purification technique for removing protein contaminants and other impurities from calcium-beta-hydroxybutyrate samples [9]. The process involves initial extraction with methanol-water solutions, followed by selective elution from the solid-phase cartridge [9].

The extraction process achieves recovery rates of 92.9-104% with relative standard deviations below 3.93% [9]. This method provides superior purification compared to direct extraction methods, resulting in cleaner analytical profiles and improved product purity [9].

Quality Control and Analytical Validation

Analytical Method Validation

Comprehensive analytical validation is essential for ensuring the quality and consistency of calcium-beta-hydroxybutyrate products [10]. The validation process encompasses precision, accuracy, linearity, limit of detection, and limit of quantification determinations [10].

Precision studies demonstrate coefficients of variation ranging from 1.5% for high concentrations (3.1 millimolar) to 6.8% for low concentrations (0.13 millimolar) [10]. The limit of detection is established at 0.037 millimolar, while the limit of quantification is set at 0.04 millimolar [10].

Spectroscopic Analysis Methods

Nuclear magnetic resonance spectroscopy serves as a definitive identification method for calcium-beta-hydroxybutyrate [8]. The technique provides structural confirmation and can detect impurities at very low levels [8]. Gas chromatography-mass spectrometry is employed for quantitative analysis following appropriate derivatization procedures [11].

The analytical specifications require assay values between 98.0-102.0% for pharmaceutical-grade material [8]. Loss on drying must not exceed 1.00%, ensuring appropriate moisture content for stability [8].

Impurity Profile Analysis

Comprehensive impurity profiling is required to ensure product safety and efficacy [8]. The analysis includes determination of residual solvents, heavy metals, and organic impurities [8]. Inductively coupled plasma mass spectrometry is utilized for heavy metal analysis, while gas chromatography is employed for residual solvent determination [8].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

246.0416290 g/mol

Monoisotopic Mass

246.0416290 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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